

# Application Notes and Protocols: Flow Cytometry Analysis of Cell Surface CD33 Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CD33 splicing modulator 1

Cat. No.: B10861398

Get Quote

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the reduction of CD33 on the cell surface using flow cytometry. This process, often referred to as antigen modulation or internalization, is a critical mechanism for the efficacy of many CD33-targeted therapeutics, such as antibody-drug conjugates (ADCs) and bispecific antibodies, primarily in the context of Acute Myeloid Leukemia (AML).[1][2][3]

CD33, a member of the sialic acid-binding immunoglobulin-like lectin (Siglec) family, is a transmembrane receptor expressed on myeloid cells.[4][5] Its expression on the majority of AML blasts makes it a prime therapeutic target.[6] Upon binding to antibodies or antibody-based drugs, CD33 can be internalized, delivering a cytotoxic payload or facilitating T-cell mediated cytotoxicity.[2][6] Therefore, accurately quantifying the reduction of surface CD33 is paramount in preclinical and clinical research.

### **Quantitative Data Summary**

The following tables summarize quantitative data related to CD33 expression and internalization, providing a reference for expected values and experimental comparisons.

Table 1: CD33 Expression Levels in Acute Myeloid Leukemia (AML)



Parameter	Value	Cell Type/Condition	Reference
CD33 Positivity in AML Patients	>85-90%	AML Blasts	[6][7][8]
CD33 Molecules per Cell (Mean)	~10,380	AML Bone Marrow Blasts	[7]
CD33 Molecules per Cell (Range)	709 - 54,894	AML Bone Marrow Blasts	[7]
CD33 MFI (Median) in NPM1-mutated AML	429	AML Blasts	[9]
CD33 MFI (Median) in NPM1-unmutated AML	210	AML Blasts	[9]

Table 2: Antibody-Induced CD33 Internalization

Cell Line	Antibody Clone	Time Point	% Internalization / Reduction	Reference
Engineered HL- 60, Kasumi-1, THP-1 (CD33- FL)	P67.6	240 minutes	60-70%	[10]
Engineered HL- 60, Kasumi-1, THP-1 (CD33- D2)	HL2541	240 minutes	~55-60%	[10]
MV-4-11 (endogenous)	P67.6	240 minutes	Lower than THP- 1	[10]
K-562 (endogenous)	P67.6	240 minutes	Significantly less than MV-4-11 and THP-1	[10]



# **Experimental Protocols**

## Protocol 1: General Staining for Cell Surface CD33 Expression

This protocol outlines the basic procedure for staining cells to quantify the baseline expression of CD33 on the cell surface.

#### Materials:

- Phosphate-Buffered Saline (PBS)
- Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)
- Fluorochrome-conjugated anti-human CD33 antibody (e.g., clone P67.6, WM53, or HIM3-4) [4][11]
- Isotype control antibody corresponding to the CD33 antibody
- Viability dye (e.g., DAPI, Propidium Iodide)
- Flow cytometer

#### Procedure:

- Cell Preparation: Harvest cells and wash once with cold PBS.
- Cell Counting: Count the cells and determine viability. Resuspend the cell pellet in cold Staining Buffer to a concentration of 1 x 10<sup>7</sup> cells/mL.[12]
- Staining: Aliquot 100 μL of the cell suspension (1 x 10<sup>6</sup> cells) into flow cytometry tubes.
- Antibody Addition: Add the predetermined optimal concentration of the anti-CD33 antibody or the corresponding isotype control to the respective tubes.
- Incubation: Incubate for 30 minutes at 4°C in the dark.



- Washing: Wash the cells twice with 2 mL of cold Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
- Resuspension: Resuspend the cell pellet in 300-500 μL of Staining Buffer.
- Viability Staining: Add a viability dye according to the manufacturer's instructions.
- Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000 events for the population of interest.[4]

# Protocol 2: Analysis of Antibody-Induced CD33 Reduction (Internalization Assay)

This protocol is designed to measure the decrease in cell surface CD33 expression over time following antibody binding.

#### Materials:

- · Complete cell culture medium
- Unconjugated or fluorochrome-conjugated anti-human CD33 antibody
- Secondary antibody (if using an unconjugated primary)
- Stripping Buffer (e.g., ice-cold acid wash buffer, pH 2.0-3.0) or Trypsin
- Flow cytometer

#### Procedure:

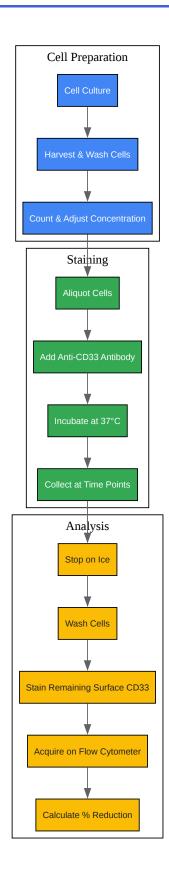
- Cell Preparation: Culture cells to a healthy, logarithmic growth phase.
- Antibody Incubation: Resuspend cells in complete medium containing the anti-CD33
  antibody at a saturating concentration. Incubate at 37°C in a CO2 incubator.
- Time Points: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), remove an aliquot of cells.[4][10]



- Stopping Internalization: Immediately place the aliquot on ice to stop further internalization.
- Surface Staining (Time 0): For the 0-minute time point, proceed directly to staining with a fluorochrome-conjugated secondary antibody (if the primary is unconjugated) or analyze directly if the primary is conjugated. This represents 100% surface expression.
- Stripping Surface-Bound Antibody (Later Time Points): For subsequent time points, wash the cells with cold PBS. To distinguish between internalized and remaining surface-bound antibody, either:
  - Acid Wash: Resuspend the cell pellet in ice-cold Stripping Buffer for a short period (e.g., 1-5 minutes) to remove surface-bound antibody. Immediately neutralize with an excess of cold Staining Buffer.
  - Staining Remaining Surface CD33: Wash cells and stain with a saturating concentration of a fluorochrome-conjugated anti-CD33 antibody (ideally recognizing a different epitope or conjugated to a different fluorochrome than the inducing antibody).
- Washing and Resuspension: Wash the cells twice with cold Staining Buffer.
- Acquisition: Analyze the samples by flow cytometry.
- Calculation of Reduction: The percentage of CD33 reduction (or internalization) at each time point is calculated relative to the Mean Fluorescence Intensity (MFI) of the time 0 sample.
  - Percentage of Reduction = (1 (MFI of test sample / MFI of time 0 sample)) x 100

### **Diagrams**

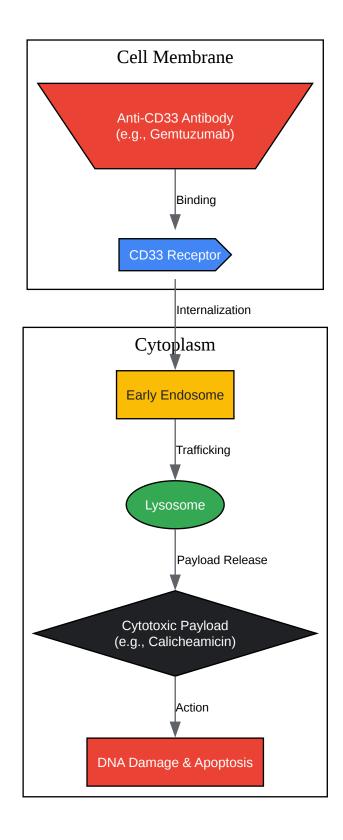




Click to download full resolution via product page

Caption: Workflow for CD33 internalization assay.





Click to download full resolution via product page

Caption: CD33-targeted ADC internalization pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CD33 target validation and sustained depletion of AML blasts in long-term cultures by the bispecific T-cell—engaging antibody AMG 330 | Blood | American Society of Hematology [ashpublications.org]
- 2. CD33-Targeted Therapies: Beating the Disease or Beaten to Death? PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression and functional characterization of CD33 transcript variants in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What CD33 modulators are in clinical trials currently? [synapse.patsnap.com]
- 6. sinobiological.com [sinobiological.com]
- 7. CD33 Expression and Gentuzumab Ozogamicin in Acute Myeloid Leukemia: Two Sides of the Same Coin PMC [pmc.ncbi.nlm.nih.gov]
- 8. High CD33 expression levels in acute myeloid leukemia cells carrying the nucleophosmin (NPM1) mutation PMC [pmc.ncbi.nlm.nih.gov]
- 9. High CD33 expression levels in acute myeloid leukemia cells carrying the nucleophosmin (NPM1) mutation | Haematologica [haematologica.org]
- 10. tandfonline.com [tandfonline.com]
- 11. ashpublications.org [ashpublications.org]
- 12. research.pasteur.fr [research.pasteur.fr]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Cell Surface CD33 Reduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861398#flow-cytometry-analysis-of-cell-surface-cd33-reduction]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com